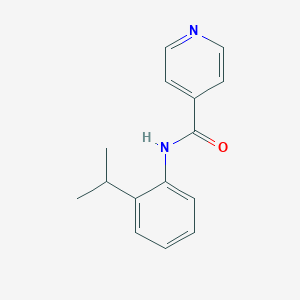

N-(2-isopropylphenyl)isonicotinamide

Description

N-(2-Isopropylphenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide backbone (pyridine-4-carboxamide) substituted at the nitrogen atom with a 2-isopropylphenyl group. While direct structural or pharmacological data for this compound are absent in the provided evidence, its analogs—particularly those with isonicotinamide cores and aryl/heteroaryl substituents—exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anti-tubercular properties . The isopropyl group likely influences steric and lipophilic properties compared to other substituents (e.g., halogens, nitro groups) in related compounds.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

N-(2-propan-2-ylphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-11(2)13-5-3-4-6-14(13)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) |

InChI Key |

UKHGOQRXESIERB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Activity

Research indicates that derivatives of isonicotinamide, including N-(2-isopropylphenyl)isonicotinamide, exhibit significant antifungal properties. A study demonstrated that modifications to the phenyl ring can enhance antifungal potency against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that the introduction of specific substituents can optimize efficacy against various fungal infections .

1.2 Antimicrobial Properties

this compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Research

2.1 Mechanisms of Action

The compound has been investigated for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has been evaluated against various cancer types, including breast and lung cancers, showing varying degrees of effectiveness depending on the cellular context .

2.2 Case Studies

- Case Study 1: A study involving xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2: In vitro assays demonstrated that the compound inhibited the growth of human cancer cell lines with IC50 values indicating promising therapeutic potential .

Anti-inflammatory Applications

This compound has been explored for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases and conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The following table highlights key structural differences between N-(2-isopropylphenyl)isonicotinamide and related compounds from the evidence:

Key Observations :

- The azetidinone and thiazolidinone hybrids (e.g., compounds from ) demonstrate enhanced bioactivity due to fused heterocyclic rings, which improve binding to biological targets.

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs enhance antimicrobial and anticonvulsant potency compared to alkyl groups like isopropyl .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

Antimicrobial Activity

- Thiazolidinone-isonicotinamide hybrids (e.g., compounds 68–70 in ) exhibited MIC values of 6.25–25 μg/mL against bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains. Activity correlated with substituents like 4-chlorophenyl and nitrobenzylidene .

- Inference : The isopropyl group’s bulkiness might reduce antimicrobial efficacy compared to planar, electron-deficient substituents.

Anti-Tubercular Potential

Critical Analysis of Evidence Gaps

- No direct data on this compound’s synthesis, stability, or bioactivity were found in the provided evidence. Comparisons rely on structural analogs.

- Contradictions exist in substituent effects: chloro groups enhance anticonvulsant activity but may increase toxicity , whereas alkyl groups like isopropyl could improve pharmacokinetics.

Preparation Methods

Solvent and Base Selection

-

Solvents : Tetrahydrofuran (THF) or ethyl acetate, which dissolve both aromatic amines and acyl chlorides.

-

Bases : Triethylamine (TEA) or pyridine to neutralize HCl, shifting equilibrium toward product formation.

Reaction Optimization

A hypothetical workflow derived from similar systems includes:

-

Dissolve 2-isopropylaniline (1.0 equiv) and TEA (1.2 equiv) in THF at 0°C.

-

Add isonicotinoyl chloride (1.1 equiv) dropwise over 30 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Predicted yields range from 70–85%, contingent on anhydrous conditions and stoichiometric precision.

Alternative Routes: Direct Coupling via Carbodiimide Reagents

Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), offer a bypass for acyl chloride intermediates. For example:

This method avoids hazardous chloride handling but requires strict pH control (4–6) and elevated temperatures (40–50°C).

Challenges and Byproduct Mitigation

Competing Hydrolysis

Acyl chlorides are prone to hydrolysis, necessitating anhydrous conditions. Residual water reduces yields by regenerating isonicotinic acid, detectable via HPLC or -NMR.

Isomerization Risks

The 2-isopropyl group on the aniline ring may undergo thermal rearrangement to the 4-isomer during prolonged heating. Kinetic studies recommend maintaining temperatures below 60°C during coupling.

Scalability and Industrial Considerations

The patent-specified hydrolysis method (US2904552A) is scalable to multi-kilogram batches, with catalyst recovery exceeding 95% via filtration . Coupling reactions, however, face solvent volume constraints; switching to flow chemistry or microwave-assisted synthesis could enhance throughput.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2-isopropylphenyl)isonicotinamide, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The compound is synthesized via palladium-catalyzed asymmetric C–H activation, where methyl N-(2-isopropylphenyl)-N-picolinoylglycylglycinate undergoes enantioselective coupling (Fig. 2a) . Key parameters include solvent polarity (e.g., dichloromethane for intermediates), catalyst loading (5–10 mol% Pd), and temperature (60–80°C), achieving yields of 67–97%. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Continuous flow reactors may optimize scalability .

Q. Which spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

Q. How is the anticonvulsant activity of this compound derivatives evaluated in preclinical models?

Methodological Answer:

- Maximal Electroshock (MES) Test : Compound 2e (a derivative) showed 80% seizure protection at 30 mg/kg in mice, comparable to phenytoin.

- Subcutaneous Pentylenetetrazole (scPTZ) Test : Quantifies ED₅₀ via probit analysis.

- Neurotoxicity Screening : Rotorod assays at 100 mg/kg confirm safety margins .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate enantioselectivity in palladium-catalyzed C–H activation during asymmetric synthesis?

Methodological Answer: DFT (B3LYP/6-31G*) reveals a 2.3 kcal/mol energy difference between diastereomeric transition states (Fig. 2a). Non-covalent interactions (e.g., CH-π between the isopropyl group and L-pGlu ligand) correlate with experimental enantiomeric excess (ee = 95%, R² = 0.91). NCI plots quantify these interactions, guiding ligand design .

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives as xanthine oxidase inhibitors?

Methodological Answer:

- Electron-Withdrawing Substituents : –CF₃ at position 3 reduces IC₅₀ from 1.4 µM (parent) to 0.12 µM.

- Molecular Docking (PDB: 1N5X) : The isopropyl group occupies a hydrophobic pocket near the molybdopterin cofactor, while the tetrazole ring H-bonds with Arg880. Mutagenesis (Arg880Ala) abolishes activity .

Q. What crystallographic strategies resolve polymorphism in isonicotinamide derivatives, and how do polymorphs affect bioactivity?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELXL) : Identifies Forms I–III (R-factor <5%). Form II exhibits a layered hydrogen-bonding network, enhancing solubility (12.5 mg/mL vs. 8.2 mg/mL for Form I).

- Bioactivity Correlation : Form II shows 1.8-fold higher oral bioavailability in rats due to improved dissolution .

Q. How does this compound achieve selectivity among RAF kinase isoforms in cancer therapeutics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.